6-Phenyl-5-hexenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

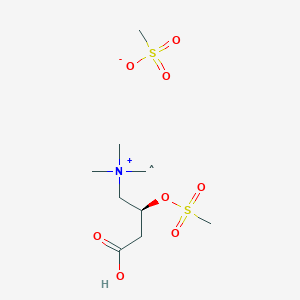

6-Phenyl-5-hexenoic acid is a heterocyclic organic compound . It appears as a yellowish oil . The IUPAC name for this compound is 6-phenylhex-5-enoic acid . Its molecular weight is 190.24 and the molecular formula is C12H14O2 . It has a canonical SMILES string of C1=CC=C(C=C1)C=CCCCC(=O)O .

Synthesis Analysis

The synthesis of 6-Phenyl-5-hexenoic acid involves a thermolytic, reversible, radical cyclization reaction that produces cyclopropylcarbinyl . This cyclopropylcarbinyl then reacts with toluene to produce a cyclopentane .

Molecular Structure Analysis

The molecular structure of 6-Phenyl-5-hexenoic acid consists of a phenyl group attached to a hexenoic acid chain . The exact mass of the molecule is 190.09900 . It has 2 H-Bond acceptors and 1 H-Bond donor .

Chemical Reactions Analysis

6-Phenyl-5-hexenoic acid undergoes a thermolytic, reversible, radical cyclization reaction that produces cyclopropylcarbinyl . This cyclopropylcarbinyl then reacts with toluene to produce a cyclopentane . Additionally, this compound can react with solvents such as chloroform or acetone to form an arylating agent .

Physical And Chemical Properties Analysis

6-Phenyl-5-hexenoic acid is a yellowish oil . It is soluble in dichloromethane, ethyl acetate, and methanol . The compound has a molecular weight of 190.24 and a molecular formula of C12H14O2 .

Applications De Recherche Scientifique

Electrochemical Synthesis : 6-Phenyl-5-hexenoic acid has been used in electrochemical studies. For instance, its transformation into cyclopentanones through electrolysis, demonstrating its potential in generating acyl radical equivalents (Maeda, Maki, & Ohmori, 1995).

Synthesis of Amino Acids and Peptides : This compound has been utilized in the synthesis of β-phenyl-δ,ε-unsaturated amino acids and in creating [4,3,0]-bicyclic β-turn mimetics, highlighting its role in peptide synthesis and design (Gu et al., 2003).

Pharmaceutical Research : Derivatives of 6-Phenyl-5-hexenoic acid have been explored for their potential in inhibiting histone deacetylase (HDAC) enzymes, suggesting a role in developing novel anti-tumorigenic agents (Ali et al., 2015).

Thromboxane A2 Synthesis Inhibition : Certain derivatives have been studied for their ability to inhibit thromboxane A2 synthase, with applications in preventing thrombosis and as potential antithrombotic agents (Soyka et al., 1999).

Functionalized Polyhydroxyalkanoates Production : 6-Phenyl-5-hexenoic acid has been used in the production of functionalized polyhydroxyalkanoates (PHAs) by recombinant Methylobacterium extorquens, indicating its application in biopolymer synthesis and biotechnology (Höfer, Vermette, & Groleau, 2011).

Safety and Hazards

While specific safety and hazard information for 6-Phenyl-5-hexenoic acid was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. This typically includes using personal protective equipment, avoiding inhalation or contact with skin and eyes, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

(E)-6-phenylhex-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2,(H,13,14)/b9-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGLPAFSJGVMEH-WEVVVXLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Phenyl-5-hexenoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Chlorophenyl)-4-[[4-[6-[[3-[[(2-chlorophenyl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-2-benzoxazolyl] phenyl]azo]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1140178.png)

![(5S)-5-[(1S)-Methylpropyl]-morpholin-3-one](/img/structure/B1140181.png)

![2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-N[N-(benzyloxycarbonyl)-epsilon-aminocaproyl]-beta-D-glucopyranosylamine](/img/structure/B1140190.png)

![2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B1140191.png)